molecular formula C18H22N4OS2 B6759544 N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B6759544
M. Wt: 374.5 g/mol
InChI Key: FXISSWVSCCWSGX-UHFFFAOYSA-N
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Description

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that features a unique combination of thiazole and imidazole rings These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules

Properties

IUPAC Name

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS2/c1-12-16(25-18-20-9-10-22(12)18)17(23)19-8-7-15-21-14(11-24-15)13-5-3-2-4-6-13/h9-11,13H,2-8H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXISSWVSCCWSGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=CN12)C(=O)NCCC3=NC(=CS3)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides. The imidazole ring can be introduced through a condensation reaction involving an aldehyde and an amine in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring, potentially leading to the formation of dihydroimidazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen and sulfur atoms in the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the imidazole ring can produce dihydroimidazole derivatives.

Scientific Research Applications

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like sulfathiazole and ritonavir, which also contain the thiazole ring, exhibit antimicrobial and antiviral activities.

    Imidazole Derivatives: Compounds such as metronidazole and ketoconazole, which contain the imidazole ring, are known for their antifungal and antibacterial properties.

Uniqueness

N-[2-(4-cyclohexyl-1,3-thiazol-2-yl)ethyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide is unique due to its combination of thiazole and imidazole rings, which may confer a broader range of biological activities compared to compounds containing only one of these rings. This dual-ring structure allows for more diverse interactions with biological targets, potentially leading to enhanced therapeutic efficacy.

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